

# GRP Receptor Expression in Normal Human Gastrointestinal Tissues: A Technical Guide

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## Compound of Interest

Compound Name: *Gastrin-Releasing Peptide, human*

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This guide provides a comprehensive overview of Gastrin-Releasing Peptide Receptor (GRPR) expression in normal human gastrointestinal (GI) tissues, intended for researchers, scientists, and drug development professionals. It covers quantitative expression data, detailed experimental methodologies, and key signaling pathways.

## Introduction

The Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2, is a G protein-coupled receptor (GPCR) that mediates a variety of physiological processes in the gastrointestinal system upon binding its ligand, gastrin-releasing peptide (GRP).<sup>[1]</sup> These functions include the regulation of smooth muscle contraction, the release of gastrointestinal hormones, and epithelial cell proliferation.<sup>[1][2]</sup> While aberrantly expressed in several cancers, including those of the colon and stomach, understanding its baseline expression in normal GI tissues is critical for therapeutic targeting and understanding its physiological roles.<sup>[1][3]</sup>

## Quantitative Expression of GRPR in Normal Human Gastrointestinal Tissues

The expression of GRPR varies across different regions of the normal human gastrointestinal tract. Data from RNA sequencing and reverse transcription-polymerase chain reaction (RT-PCR) studies provide quantitative and semi-quantitative insights into its distribution.

## RNA-Sequencing Data

The following table summarizes the consensus normalized expression levels of GRPR mRNA in various normal human GI tissues, as reported by the Human Protein Atlas. The values are provided in normalized Transcripts Per Million (nTPM).

Tissue	GRPR mRNA Expression (nTPM)
Stomach	1.3
Duodenum	0.8
Small Intestine	0.6
Colon	0.5
Pancreas	2.5

Data sourced from the Human Protein Atlas consensus dataset, which combines data from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project.[\[4\]](#)

## RT-PCR and In Situ Hybridization Studies

RT-PCR and in situ hybridization studies have provided further details on GRPR mRNA localization, although with some conflicting findings:

- One study utilizing RT-PCR on endoscopic pinch biopsies of epithelial cells reported that GRPR mRNA expression is limited to the cells lining the gastric antrum.[\[5\]](#)
- In contrast, another study using RT-PCR and Southern blot analysis detected varying levels of GRPR mRNA in nearly all segments of non-tumor GI specimens analyzed, with the exception of the gallbladder. This study also noted that the expression of GRP mRNA was more prominent than that of its receptor.[\[5\]](#)
- Immunohistochemical studies have generally failed to detect GRPR protein in the normal endocrine cell population of the gut, though some reports suggest its presence in the myenteric plexus and smooth muscle coat.[\[6\]](#) In normal colonic epithelium, GRPR expression is typically not observed.[\[1\]](#)[\[7\]](#)

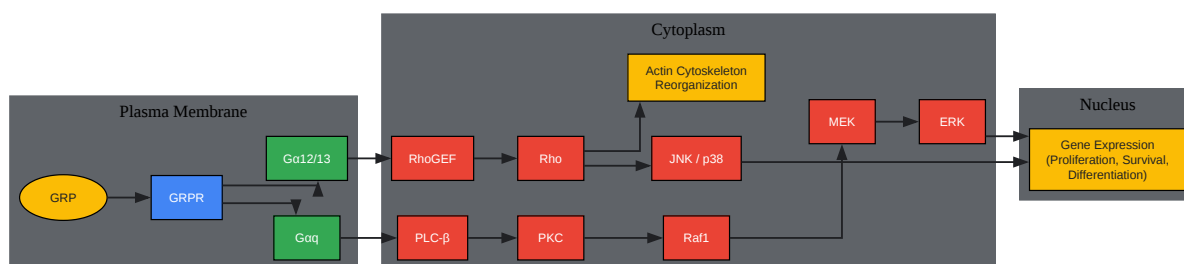
- The pancreas shows the highest concentration of GRPRs among GI-related organs.[8]

## GRPR Signaling Pathway

Upon binding GRP, GRPR, a G protein-coupled receptor, activates intracellular signaling cascades primarily through Gαq and Gα12/13 proteins.[9]

- **Gαq Pathway:** Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium. This cascade can subsequently activate the Raf-MEK-ERK (MAPK) pathway, influencing gene expression related to cell proliferation and differentiation.
- **Gα12/13 Pathway:** The Gα12/13 subunits signal through RhoGEFs to activate Rho, leading to the reorganization of the actin cytoskeleton, which is involved in cell migration. Rho signaling also plays a role in the regulation of JNK and p38 MAP kinases.

The culmination of these pathways involves the transduction of signals to the nucleus, where transcription factors are regulated to control gene expression involved in cellular processes such as proliferation, survival, and differentiation.



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## GRPR Signaling Pathway

## Experimental Protocols

Accurate detection and quantification of GRPR expression are crucial for research and clinical applications. Below are detailed methodologies for immunohistochemistry (IHC), in situ hybridization (ISH), and quantitative reverse transcription PCR (RT-qPCR).

### Immunohistochemistry (IHC) for GRPR Protein Detection

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) human gastrointestinal tissues.<sup>[10]</sup>

#### 1. Deparaffinization and Rehydration:

- Immerse slides in xylene (or a xylene substitute) twice for 5 minutes each.
- Rehydrate the tissue sections by sequential immersion in:
  - 100% ethanol: twice for 5 minutes each.
  - 95% ethanol: for 5 minutes.
  - 70% ethanol: for 5 minutes.
  - Distilled water: for 5 minutes.

#### 2. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).
- Heat the buffer with the slides to a sub-boiling temperature (95-100°C) for 10-20 minutes using a microwave, pressure cooker, or steamer.
- Allow the slides to cool to room temperature for at least 30 minutes.
- Rinse sections with distilled water.

### 3. Permeabilization and Blocking:

- To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol for 15 minutes.
- Wash sections in distilled water twice for 5 minutes each.
- Wash sections with PBS containing 0.1% Triton X-100 (PBS-T).
- Block non-specific binding by incubating the sections with 5% normal serum (from the same species as the secondary antibody) in PBS-T for 30-60 minutes at room temperature.

### 4. Primary Antibody Incubation:

- Dilute the primary anti-GRPR antibody in a blocking solution to its optimal concentration (typically 1:100 to 1:500, but should be optimized).
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

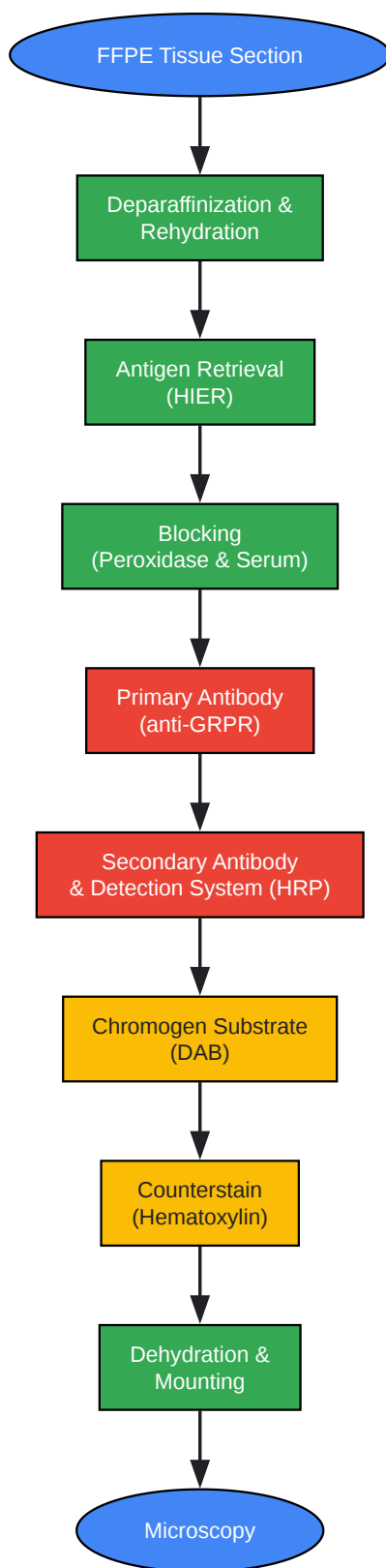
### 5. Detection:

- Wash sections twice with PBS-T for 10 minutes each.
- Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-horseradish peroxidase (HRP) complex (ABC method), according to the manufacturer's instructions.
- Wash sections three times in PBS for 10 minutes each.
- Develop the signal by adding a diaminobenzidine (DAB) substrate solution until a brown color develops, monitoring under a microscope.
- Stop the reaction by immersing the slides in distilled water.

### 6. Counterstaining, Dehydration, and Mounting:

- Counterstain with hematoxylin to visualize cell nuclei.

- "Blue" the sections in running tap water.
- Dehydrate the sections through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium and a coverslip.



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### IHC Experimental Workflow

## In Situ Hybridization (ISH) for GRPR mRNA Detection

This protocol provides a general framework for detecting GRPR mRNA in FFPE or frozen tissue sections using non-radioactively labeled probes (e.g., digoxigenin-labeled).[\[11\]](#)[\[12\]](#)

### 1. Tissue Preparation:

- FFPE Sections: Deparaffinize and rehydrate as described in the IHC protocol.
- Frozen Sections: Fix fresh-frozen sections in 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. Wash with PBS.

### 2. Permeabilization:

- Incubate sections with Proteinase K (1-10 µg/mL in PBS) for 10-30 minutes at 37°C. The concentration and time must be optimized for the specific tissue type to ensure probe penetration without compromising tissue morphology.
- Rinse slides in PBS.

### 3. Prehybridization:

- Incubate sections in a hybridization buffer without the probe for 1-2 hours at the designated hybridization temperature (typically 55-65°C) in a humidified chamber. This step blocks non-specific probe binding sites.

### 4. Hybridization:

- Dilute the labeled anti-GRPR cRNA probe in the hybridization buffer (e.g., to a final concentration of 100-500 ng/mL).
- Denature the probe by heating to 80-95°C for 5 minutes, followed by immediate chilling on ice.
- Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight at the hybridization temperature in a humidified chamber.

### 5. Post-Hybridization Washes:



- Carefully remove the coverslips.
- Perform a series of stringent washes to remove the unbound probe. This typically involves washes with decreasing concentrations of saline sodium citrate (SSC) buffer at or near the hybridization temperature (e.g., washes in 5X SSC, followed by 0.2X SSC).

#### 6. Immunological Detection:

- Block non-specific antibody binding with a suitable blocking buffer (e.g., maleic acid buffer with Tween-20 and blocking reagent).
- Incubate with an anti-digoxigenin antibody conjugated to an enzyme like alkaline phosphatase (AP).
- Wash to remove the unbound antibody conjugate.

#### 7. Signal Visualization:

- Incubate the sections with a chromogenic substrate for the enzyme (e.g., NBT/BCIP for AP), which will produce a colored precipitate at the site of mRNA localization.
- Stop the color development by washing with distilled water.
- Counterstain if desired, dehydrate, and mount.

## Quantitative RT-PCR (RT-qPCR) for GRPR Gene Expression

RT-qPCR is used to quantify the amount of GRPR mRNA in a tissue sample.

#### 1. RNA Extraction:

- Homogenize fresh or frozen gastrointestinal tissue samples.
- Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

## 2. cDNA Synthesis:

- Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. Several commercial kits are available for this step.

## 3. qPCR Reaction:

- Prepare the qPCR reaction mix containing:
  - cDNA template
  - Forward and reverse primers specific for the human GRPR gene
  - A fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan)
  - qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
- Run the qPCR reaction in a real-time PCR cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

## 4. Data Analysis:

- Determine the cycle threshold (Ct) value for GRPR and a reference (housekeeping) gene (e.g., GAPDH, ACTB) for each sample.
- Calculate the relative expression of GRPR mRNA using the  $\Delta\Delta C_t$  method or generate a standard curve for absolute quantification.

# Conclusion

The Gastrin-Releasing Peptide Receptor is expressed at varying, generally low, levels in normal human gastrointestinal tissues, with the highest concentrations found in the pancreas and stomach.<sup>[8]</sup> Its expression in the epithelial lining of the intestine is more contentious, with

some studies indicating it is largely absent in the normal colon. The provided methodologies offer robust approaches for the detection and quantification of GRPR at both the protein and mRNA levels. A thorough understanding of its baseline expression and signaling is fundamental for the development of GRPR-targeted diagnostics and therapeutics, particularly in the context of gastrointestinal cancers where its expression is often upregulated.

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